N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acetamide
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Overview
Description
N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acetamide is a synthetic organic compound characterized by its unique structure, which includes a trichloromethyl group, a pyridinylmethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,2-trichloroethanol, pyridine-3-carboxaldehyde, and acetamide.
Formation of Intermediate: The first step involves the reaction of 2,2,2-trichloroethanol with pyridine-3-carboxaldehyde in the presence of a suitable catalyst to form an intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with acetamide under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}propanamide
- 4-methyl-N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}benzamide
Uniqueness
N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
N-[2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl3N3O/c1-7(17)16-9(10(11,12)13)15-6-8-3-2-4-14-5-8/h2-5,9,15H,6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJXRFHKMPDDQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)NCC1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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